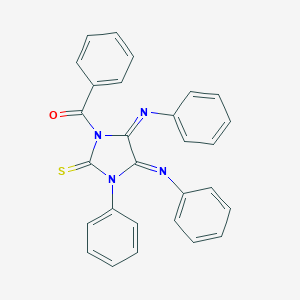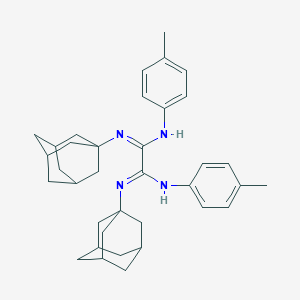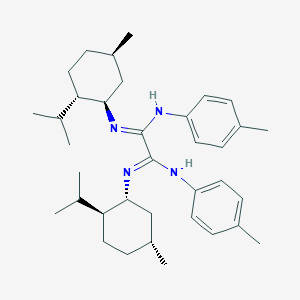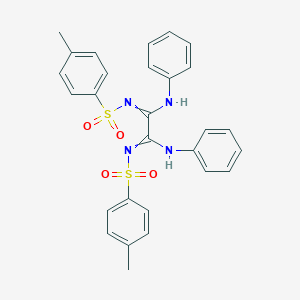
1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione, also known as BzPhen, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BzPhen is a heterocyclic compound that contains an imidazolidine ring and two phenylimino groups, which makes it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione is not yet fully understood, but it is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes have been shown to exhibit unique properties, such as enhanced catalytic activity and selectivity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound and its metal complexes exhibit antimicrobial and anticancer properties.
Advantages and Limitations for Lab Experiments
1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has several advantages for lab experiments, such as its ease of synthesis, stability, and versatility. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the research on 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione. One of the potential applications of this compound is in the field of medicinal chemistry, where it can be used as a ligand for the synthesis of metal-based drugs. Additionally, the study of this compound and its metal complexes can provide insights into the mechanism of action of metal-based drugs and their potential applications in the treatment of various diseases. Furthermore, the synthesis of novel metal complexes using this compound as a ligand can lead to the discovery of new catalysts for various chemical reactions.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of metal complexes using this compound as a ligand has been extensively studied for its potential applications in various fields of science. Further research on this compound and its metal complexes can lead to the discovery of new catalysts and drugs for various applications.
Synthesis Methods
1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione can be synthesized by the reaction of benzophenone and phenyl isothiocyanate in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is obtained by recrystallization.
Scientific Research Applications
1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of materials science, where it is used as a ligand for the synthesis of metal complexes. These metal complexes have been studied for their potential applications in catalysis, organic synthesis, and medicinal chemistry.
properties
Molecular Formula |
C28H20N4OS |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
phenyl-[3-phenyl-4,5-bis(phenylimino)-2-sulfanylideneimidazolidin-1-yl]methanone |
InChI |
InChI=1S/C28H20N4OS/c33-27(21-13-5-1-6-14-21)32-26(30-23-17-9-3-10-18-23)25(29-22-15-7-2-8-16-22)31(28(32)34)24-19-11-4-12-20-24/h1-20H |
InChI Key |
KULGMKBBLOXVAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)N(C2=S)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)N(C2=S)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)

![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)

![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)